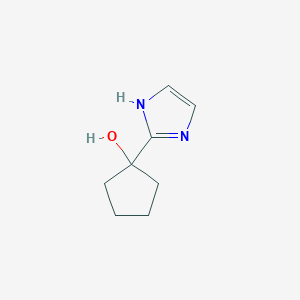

1-(1H-imidazol-2-yl)cyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

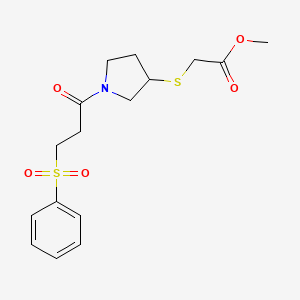

“1-(1H-imidazol-2-yl)cyclopentan-1-ol” is a compound with the CAS Number: 1536939-97-5 . It has a molecular weight of 152.2 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a cyclopentanol group . The InChI Code for this compound is 1S/C8H12N2O/c11-8(3-1-2-4-8)7-9-5-6-10-7/h5-6,11H,1-4H2,(H,9,10) .Physical and Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 152.2 .Applications De Recherche Scientifique

Luminescence Sensing and Mechanochromism

1-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-2-ol, a compound structurally related to 1-(1H-imidazol-2-yl)cyclopentan-1-ol, demonstrates bright white-light emission and mechanochromic behavior in the solid state. Additionally, it serves as a highly sensitive ratiometric luminescence sensor for Al3+ and pyrophosphate in solution, showcasing its potential in environmental monitoring and biochemical applications (Sinha et al., 2019).

Chemical Synthesis and Biological Evaluation

Research on derivatives of imidazole compounds, like this compound, highlights their versatility in chemical synthesis and biological evaluation. For example, new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives have been assessed for their cardiovascular effects, revealing their potential as antihypertensive agents and demonstrating significant activity on mean arterial blood pressure in hypertensive rats (Touzeau et al., 2003).

Catalysis and Reaction Mechanisms

The imidazole carbene-catalyzed reaction of α,β-unsaturated aldehydes with unactivated enones leads to the formation of pyranones instead of the expected cyclopentenes and cyclopentanones, revealing a substituent effect that determines the ratio of 1:1 and 1:2 adducts. This finding opens new avenues in catalytic chemistry and the synthesis of complex molecules (Takaki et al., 2011).

Antifungal and Antibacterial Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. These studies contribute to the development of new antimicrobial agents and underscore the importance of imidazole derivatives in combating infectious diseases (Chevreuil et al., 2007).

Antiviral Potential Against SARS-CoV-2

A novel compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, has been identified as a potential antiviral candidate against SARS-CoV-2, showing promising results in molecular docking studies. This discovery highlights the potential of imidazole derivatives in the development of treatments for COVID-19 and related viral infections (Douche et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid inhalation, skin and eye contact, and procedures for safe storage .

Propriétés

IUPAC Name |

1-(1H-imidazol-2-yl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8(3-1-2-4-8)7-9-5-6-10-7/h5-6,11H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREYHXVIYOXXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=NC=CN2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)

![[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2813319.png)

![4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2813322.png)

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)

![ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2813325.png)

![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2813328.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)

![(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide](/img/structure/B2813333.png)